![molecular formula C12H15NO2S B2695563 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-3-carboxamide CAS No. 2097935-98-1](/img/structure/B2695563.png)
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of thiophene derivatives like N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-3-carboxamide involves various strategies. Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Scientific Research Applications
Synthesis and Biological Activity
Research has explored the synthesis of novel thiophene derivatives and their biological activities. For example, studies have detailed the synthesis of cycloalkylthiophene Schiff bases and their complexes, demonstrating significant antibacterial and antifungal activities against various pathogenic strains and Candida albicans, highlighting the potential of thiophene derivatives in developing new antimicrobial agents (Altundas et al., 2010).
Optical Spectroscopic and Docking Studies
Thiophene-2-carboxaldehyde derivatives have been synthesized and characterized, showing good antibacterial, antifungal activity, and low toxicity. Optical spectroscopic and docking studies of these derivatives provide insights into their binding kinetics and pharmacokinetic mechanisms, suggesting their potential as antibiotic and antibacterial drugs (Shareef et al., 2016).
Photostabilizers for Polymers
Thiophene derivatives have been investigated for their ability to stabilize polymers like poly(vinyl chloride) (PVC) against photodegradation. These studies reveal how certain thiophene derivatives can significantly reduce the degradation rate of PVC, indicating their utility as photostabilizers in material science applications (Balakit et al., 2015).
Antimycobacterial Activity
The synthesis of N-alkoxyphenylhydroxynaphthalenecarboxamides, including thiophene derivatives, and their evaluation against mycobacterial strains have been documented. Some derivatives exhibited antimycobacterial activity superior to rifampicin, suggesting potential applications in treating mycobacterial infections (Goněc et al., 2016).
Anticonvulsant Properties
Research on the crystal structures of anticonvulsant enaminones, including cyclohexenyl derivatives, has provided insights into their potential therapeutic applications. These studies contribute to understanding the relationship between molecular structure and biological activity, which is critical for the development of new anticonvulsant drugs (Kubicki et al., 2000).
properties
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c14-11(10-4-7-16-8-10)13-9-12(15)5-2-1-3-6-12/h2,4-5,7-8,15H,1,3,6,9H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJVUMROECAGKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.